![molecular formula C16H32N6O4 B14328288 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea CAS No. 106226-66-8](/img/structure/B14328288.png)
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of morpholine groups, which are known for their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea typically involves the reaction of hexyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hexyl isocyanate} + \text{Morpholine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea
- 1-(3,4-Dichloro-phenyl)-3-morpholin-4-yl-urea
- 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one
Uniqueness
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea is unique due to its specific structural features, such as the presence of two morpholine groups and a hexyl chain. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
106226-66-8 |
|---|---|
Formule moléculaire |
C16H32N6O4 |
Poids moléculaire |
372.46 g/mol |
Nom IUPAC |
1-morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C16H32N6O4/c23-15(19-21-7-11-25-12-8-21)17-5-3-1-2-4-6-18-16(24)20-22-9-13-26-14-10-22/h1-14H2,(H2,17,19,23)(H2,18,20,24) |
Clé InChI |
JJCWQPRLRWVAIL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1NC(=O)NCCCCCCNC(=O)NN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
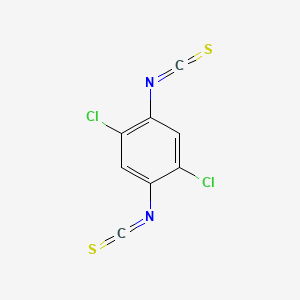
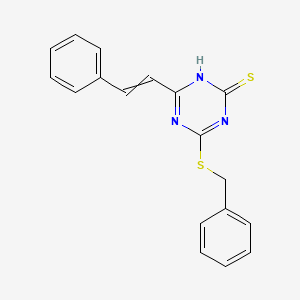
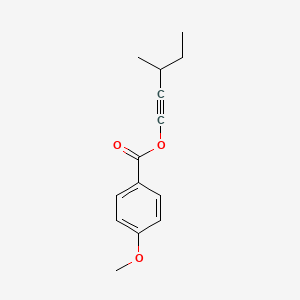

![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
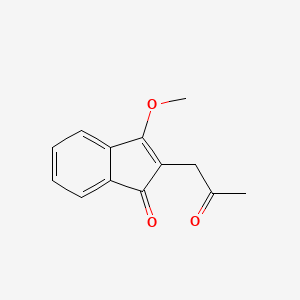
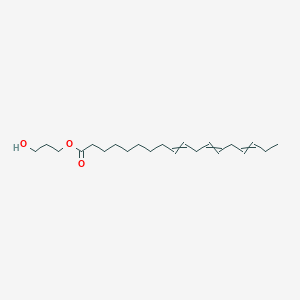
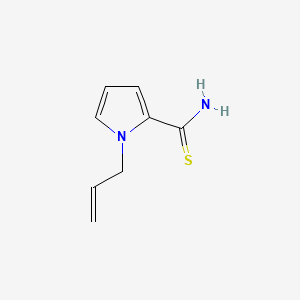
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)

